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Compound of Interest

Compound Name: CD38 inhibitor 3

Cat. No.: B12386118 Get Quote

In the landscape of therapeutics targeting cellular aging and metabolic diseases, the inhibition

of the NADase CD38 has emerged as a promising strategy. By blocking CD38, small molecule

inhibitors can raise intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical

coenzyme for cellular energy metabolism and signaling. This guide provides a detailed

comparison of two prominent small molecule CD38 inhibitors, 78c and CD38 inhibitor 3, for

researchers, scientists, and drug development professionals.

Biochemical and In Vitro Properties
Both 78c and CD38 inhibitor 3 are potent inhibitors of the CD38 enzyme, albeit with slight

differences in their reported inhibitory concentrations.

Property CD38 Inhibitor 3 78c

Target CD38 CD38

IC50 (human CD38) 11 nM[1] 7.3 nM[2]

IC50 (mouse CD38) Not specified 1.9 nM[2]

Mechanism of Action
Inhibition of CD38 NADase

activity[1]

Reversible and uncompetitive

inhibition of CD38 NADase

activity[3][4]
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CD38 inhibitor 3 demonstrates a strong inhibitory effect on human CD38 with an IC50 of 11

nM[1]. It is an orally active compound designed to increase intracellular NAD+ levels[1].

78c, also a potent inhibitor, shows high affinity for both human and mouse CD38, with IC50

values of 7.3 nM and 1.9 nM, respectively[2]. Its mechanism has been characterized as

reversible and uncompetitive, meaning it binds to the enzyme-substrate complex[3][4].

In Vivo Efficacy and Biological Effects
Both compounds have demonstrated the ability to increase NAD+ levels in vivo and exert

beneficial physiological effects.

CD38 Inhibitor 3: Focus on Nrf2 Activation and
Mitochondrial Biogenesis
Preclinical studies have highlighted the role of CD38 inhibitor 3 in activating the Nrf2 signaling

pathway and promoting mitochondrial biogenesis[1]. In a mouse model of mitochondrial

myopathy, treatment with this inhibitor led to a dose-dependent increase in muscle NAD+

levels, which was associated with an increase in the expression of Nrf2, a key regulator of

antioxidant responses and mitochondrial biogenesis[5]. This, in turn, resulted in reduced lactate

accumulation and improved running endurance[5].

78c: Ameliorating Age-Related Metabolic Dysfunction
Extensive in vivo research on 78c has demonstrated its capacity to reverse age-related NAD+

decline and improve a range of metabolic parameters. In aged mice, oral administration of 78c

has been shown to increase NAD+ levels in various tissues, including liver and muscle[2]. This

restoration of NAD+ levels leads to improved glucose tolerance, enhanced muscle function,

and increased exercise capacity[6][7]. Furthermore, long-term treatment with 78c has been

shown to extend the lifespan and healthspan of naturally aged mice[7]. Studies have also

indicated that 78c does not significantly inhibit other key NAD+-consuming enzymes like

PARP1 and SIRT1, highlighting its specificity for CD38[6].

Pharmacokinetic Profiles
Pharmacokinetic data is crucial for evaluating the drug-like properties of these inhibitors.
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Parameter CD38 Inhibitor 3 (mice) 78c (mice)

Oral Bioavailability 61%[5]

Favorable, elevates NAD+ in

liver and muscle after oral

dosing[2]

Route of Administration Oral[1] Oral[7]

CD38 inhibitor 3 exhibits excellent oral bioavailability in mice, reported to be 61%[5]. This

indicates efficient absorption from the gastrointestinal tract into the bloodstream.

78c also demonstrates good oral bioavailability, as evidenced by its ability to significantly

elevate NAD+ levels in peripheral tissues like the liver and muscle following oral administration

in mice[2].

Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key

experiments are provided below.

CD38 Enzyme Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of inhibitors against CD38.

Principle: The enzymatic activity of CD38 is measured using a fluorogenic substrate, such as

1,N6-etheno-NAD+, which upon cleavage by CD38, produces a fluorescent product. The

reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

Add recombinant human or mouse CD38 enzyme to the wells of a microplate.

Add varying concentrations of the test inhibitor (CD38 inhibitor 3 or 78c) to the wells.

Initiate the reaction by adding the fluorogenic substrate (e.g., 1,N6-etheno-NAD+).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bioworld.com/articles/701678-first-in-class-cd38-inhibitor-shows-excellent-efficacy-in-mouse-model-of-mitochondrial-myopathy?v=preview
https://www.bioworld.com/articles/709109-cm-313-exhibits-strong-antiproliferative-activity-against-multiple-cd38-tumors?v=preview
https://www.medchemexpress.com/Targets/cd38.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9009115/
https://www.benchchem.com/product/b12386118?utm_src=pdf-body
https://www.bioworld.com/articles/701678-first-in-class-cd38-inhibitor-shows-excellent-efficacy-in-mouse-model-of-mitochondrial-myopathy?v=preview
https://www.bioworld.com/articles/709109-cm-313-exhibits-strong-antiproliferative-activity-against-multiple-cd38-tumors?v=preview
https://www.benchchem.com/product/b12386118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at 37°C and monitor the increase in fluorescence over time using a

fluorescence plate reader.

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of

inhibition against the inhibitor concentration.

In Vivo NAD+ Level Measurement
This protocol outlines the procedure for quantifying NAD+ levels in tissues from inhibitor-

treated animals.

Principle: NAD+ is extracted from tissues and quantified using a sensitive enzymatic cycling

assay or by LC-MS/MS.

Protocol:

Administer the CD38 inhibitor (CD38 inhibitor 3 or 78c) or vehicle to mice via oral gavage.

At the desired time point, euthanize the animals and harvest tissues of interest (e.g., liver,

muscle).

Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

Homogenize the frozen tissue in an extraction buffer (e.g., perchloric acid).

Neutralize the extract and centrifuge to remove protein precipitates.

Quantify the NAD+ concentration in the supernatant using a commercial NAD+ assay kit or

by LC-MS/MS analysis.

Normalize the NAD+ levels to the tissue weight or total protein content.

Nrf2 Activation Assay (Western Blot)
This method is used to assess the activation of the Nrf2 signaling pathway by measuring the

nuclear translocation of Nrf2.
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Principle: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus, where it binds

to antioxidant response elements (AREs) and initiates the transcription of target genes.

Western blotting of nuclear extracts can quantify the amount of activated Nrf2.

Protocol:

Treat cells or tissues with the CD38 inhibitor.

Isolate nuclear and cytoplasmic fractions from the cell or tissue lysates using a nuclear

extraction kit.

Determine the protein concentration of each fraction.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with a primary antibody specific for Nrf2.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image

the blot.

Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm

the purity of the fractions.

Mitochondrial Biogenesis Assay (JC-1 Staining)
This assay measures changes in mitochondrial membrane potential, which can be an indicator

of mitochondrial health and biogenesis.

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy

mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In

mitochondria with a low membrane potential, JC-1 remains as monomers and fluoresces

green. An increase in the red/green fluorescence ratio can indicate enhanced mitochondrial

function.

Protocol:
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Culture cells and treat them with the CD38 inhibitor.

Incubate the cells with the JC-1 staining solution.

Wash the cells to remove excess dye.

Analyze the cells using a fluorescence microscope or a flow cytometer.

Quantify the red and green fluorescence intensity and calculate the red/green ratio.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following

diagrams are provided.
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Caption: Mechanism of action of CD38 inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12386118?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Analysis

In Vivo Studies (Mouse Model)

CD38 Inhibition Assay
(IC50 Determination)

Oral Administration of Inhibitor

Tissue Harvest
(Liver, Muscle)

NAD+ Level Measurement Nrf2 Activation Analysis
(Western Blot)

Mitochondrial Biogenesis Assay
(JC-1 Staining)

Click to download full resolution via product page

Caption: Experimental workflow for inhibitor characterization.

Conclusion
Both CD38 inhibitor 3 and 78c are potent small molecule inhibitors of CD38 with promising

therapeutic potential. While 78c has been more extensively characterized in the context of

aging and metabolic diseases, CD38 inhibitor 3 shows particular promise in conditions

associated with mitochondrial dysfunction through its activation of the Nrf2 pathway. The choice

between these inhibitors will depend on the specific research question and the biological

context being investigated. This guide provides a foundational comparison to aid researchers in

their selection and experimental design. Further head-to-head studies are warranted to fully

delineate the comparative efficacy and safety profiles of these two promising therapeutic

candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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